molecular formula C7H7N3S B3212168 N-methylthieno[3,2-d]pyrimidin-4-amine CAS No. 1097040-23-7

N-methylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B3212168
CAS No.: 1097040-23-7
M. Wt: 165.22 g/mol
InChI Key: AZPMALJVBUIZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylthieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-methylthieno[3,2-d]pyrimidin-4-amine primarily targets the Phosphoinositide 3-kinase (PI3K) . PI3K is a key enzyme in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in many essential cellular functions including cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to changes in cellular functions such as growth, differentiation, and survival . Thienopyrimidine derivatives, including this compound, have been demonstrated to bear nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3K, the compound disrupts this pathway, leading to downstream effects on cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .

Pharmacokinetics

The compound’s lipophilicity, which is a key determinant of absorption, distribution, metabolism, and excretion (adme) properties, may allow it to diffuse easily into cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking due to its inhibition of the PI3K/AKT/mTOR signaling pathway .

Properties

IUPAC Name

N-methylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-8-7-6-5(2-3-11-6)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPMALJVBUIZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylthieno[3,2-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-methylthieno[3,2-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-methylthieno[3,2-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-methylthieno[3,2-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-methylthieno[3,2-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-methylthieno[3,2-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.